N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects and have attracted the attention of chemical and pharmaceutical researchers worldwide .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex. For example, a benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives can be complex and involve multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound .Scientific Research Applications
Biochemical Evaluation
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide has been evaluated biochemically in various contexts. For instance, similar compounds have been studied for their inhibitory properties against kynurenine 3-hydroxylase, an enzyme with potential implications in neuronal injury (Röver et al., 1997).
Synthesis and Characterization for Medical Applications
The compound has been synthesized and characterized for potential medical applications, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Pathological Pain Model Studies
Studies have explored the synthesis of related compounds for testing in pathological pain models in mice, showing potential therapeutic applications in conditions like arthritis (Lobo et al., 2015).
DNA Binding and Catalytic Activities
Research has been conducted on similar compounds for their DNA binding and catalytic activities, which is crucial in understanding their interaction with biological molecules and potential therapeutic applications (El-Sonbati et al., 2015).
Development as Progesterone Receptor Antagonists
This compound derivatives have been developed as novel nonsteroidal progesterone receptor antagonists, indicating their potential in treating diseases related to the female reproductive system (Yamada et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO5S/c19-18(20,21)27-13-5-7-14(8-6-13)28(24,25)22-10-9-15(23)17-11-12-3-1-2-4-16(12)26-17/h1-8,11,15,22-23H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNZOWABJPYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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